molecular formula C16H30N4O5 B107188 Leucyl-alanyl-glycyl-valine CAS No. 17195-26-5

Leucyl-alanyl-glycyl-valine

Katalognummer B107188
CAS-Nummer: 17195-26-5
Molekulargewicht: 358.43 g/mol
InChI-Schlüssel: VWWKKDNCCLAGRM-GVXVVHGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leucyl-alanyl-glycyl-valine (L-Ala-Gly-L-Val or LAGV) is a tetrapeptide that has been widely studied in the field of biochemistry and pharmacology. It is composed of four amino acids, namely leucine, alanine, glycine, and valine, and is synthesized through a variety of methods. LAGV has been found to have a range of biochemical and physiological effects, making it a promising candidate for scientific research applications.

Wirkmechanismus

The mechanism of action of LAGV is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. LAGV has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase, and to decrease oxidative stress.

Biochemische Und Physiologische Effekte

LAGV has a range of biochemical and physiological effects, making it a promising candidate for scientific research. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties, as well as neuroprotective effects. LAGV has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

LAGV has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential for degradation and its limited bioavailability.

Zukünftige Richtungen

There are several future directions for the study of LAGV. One area of interest is the development of LAGV-based therapies for the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is the study of LAGV's anti-cancer properties, with the aim of developing LAGV-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of LAGV and its potential applications in scientific research.

Synthesemethoden

LAGV can be synthesized through a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. Solid-phase peptide synthesis is the most commonly used method and involves the stepwise addition of protected amino acids to a resin-bound peptide chain. Solution-phase peptide synthesis involves the coupling of protected amino acids in solution, while enzymatic synthesis involves the use of enzymes to catalyze the formation of peptide bonds.

Wissenschaftliche Forschungsanwendungen

LAGV has been studied extensively for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. LAGV has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.

Eigenschaften

CAS-Nummer

17195-26-5

Produktname

Leucyl-alanyl-glycyl-valine

Molekularformel

C16H30N4O5

Molekulargewicht

358.43 g/mol

IUPAC-Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C16H30N4O5/c1-8(2)6-11(17)15(23)19-10(5)14(22)18-7-12(21)20-13(9(3)4)16(24)25/h8-11,13H,6-7,17H2,1-5H3,(H,18,22)(H,19,23)(H,20,21)(H,24,25)/t10-,11-,13-/m0/s1

InChI-Schlüssel

VWWKKDNCCLAGRM-GVXVVHGQSA-N

Isomerische SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N

Andere CAS-Nummern

17195-26-5

Sequenz

LAGV

Synonyme

Leu-Ala-Gly-Val
leucyl-alanyl-glycyl-valine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.